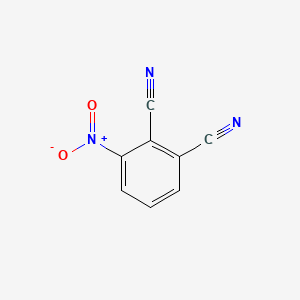

3-Nitrophthalonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-nitrobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJZIZFCQFZDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073531 | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-67-5 | |

| Record name | 3-Nitrophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitrophthalonitrile molecular structure and formula

An In-Depth Technical Guide to 3-Nitrophthalonitrile: Molecular Structure, Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core characteristics, synthesis protocols rooted in established causality, and its significant role in advanced applications.

Introduction: The Versatility of a Key Intermediate

This compound (CAS No. 51762-67-5), also known as 2,3-dicyanonitrobenzene, is an aromatic organic compound featuring a benzene ring substituted with two adjacent cyano (-CN) groups and a nitro (-NO₂) group.[1][2] Its unique molecular architecture, combining the electron-withdrawing properties of the nitrile and nitro groups, makes it a highly reactive and versatile precursor in organic synthesis.[3] This reactivity is strategically exploited in the manufacturing of high-performance materials, most notably phthalocyanine dyes and pigments, as well as in the synthesis of pharmaceutical and agrochemical compounds.[3][4] Understanding its fundamental properties and synthesis pathways is critical for optimizing its use in these high-value applications.

Molecular and Chemical Identity

The precise identification of a chemical compound is the foundation of scientific integrity and reproducibility. This compound is unambiguously defined by its molecular structure and a set of unique identifiers.

The structure consists of a benzene ring where the carbon atoms C-1 and C-2 are attached to nitrile groups, and the C-3 position holds a nitro group. This arrangement is crucial to its chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 3-Nitro-1,2-benzenedicarbonitrile | [1][2] |

| Synonyms | 2,3-Dicyanonitrobenzene, 3-Nitrophthalodinitrile, 3-NPN | [1][5][6][7] |

| CAS Number | 51762-67-5 | [1][5][8] |

| Molecular Formula | C₈H₃N₃O₂ | [2][5][8][9] |

| Molecular Weight | 173.13 g/mol | [5][7][10] |

| InChI Key | UZJZIZFCQFZDHP-UHFFFAOYSA-N | [2][5][10] |

| SMILES | C1(=C(C=CC=C1--INVALID-LINK--[O-])C#N)C#N | [2][5][10] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White to light yellow or light brown crystalline solid/powder | [1][8][11] |

| Melting Point | 162-165 °C (lit.) | [1][5][7][10] |

| Boiling Point | 386.1 ± 37.0 °C (Predicted) | [1][5][12] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1][5][11] |

| Solubility | Soluble in methanol; Insoluble in water | [2][5][13] |

| Flash Point | 187.3 °C | [1] |

| Vapor Pressure | 3.63E-06 mmHg at 25°C (Predicted) | [7] |

| Storage Temperature | Room temperature | [5][10] |

Synthesis Methodologies: A Self-Validating Protocol

The reliable synthesis of high-purity this compound is essential for its downstream applications. The most common and efficient laboratory-scale synthesis proceeds from 3-nitrophthalic acid or its derivatives.[9][13] The rationale behind this multi-step process is to first create a more amenable intermediate (the imide or amide) which can then be dehydrated under controlled conditions to yield the desired dinitrile.

Caption: General Synthesis Workflow for this compound.

Step-by-Step Experimental Protocol

This protocol describes a validated method for synthesizing this compound, achieving high yield (>80%) and purity.[13]

-

Step 1: Synthesis of 3-Nitrophthalamide from 3-Nitrophthalimide

-

Causality: This initial step converts the cyclic imide into the diamide, which is the direct precursor for dehydration. Aqueous ammonia provides the nucleophilic attack necessary to open the imide ring.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of 3-nitrophthalimide in 100 mL of concentrated aqueous ammonia.

-

Stir the mixture vigorously at room temperature for 4 hours. The solid will gradually dissolve and then a new precipitate (3-nitrophthalamide) will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with 50 mL of cold deionized water, followed by 50 mL of cold ethanol to facilitate drying.

-

Dry the product under vacuum to a constant weight. The product is typically used in the next step without further purification.

-

-

-

Step 2: Dehydration of 3-Nitrophthalamide to this compound

-

Causality: This is the critical dehydration step. Thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) is a highly effective system for converting amides to nitriles. DMF acts as both a solvent and a catalyst (forming the Vilsmeier reagent in situ), facilitating the reaction under mild conditions.

-

Procedure:

-

In a 500 mL three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place 8.0 g of the dried 3-nitrophthalamide from the previous step and 150 mL of anhydrous DMF.

-

Stir the mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath.

-

Slowly add 15 mL of thionyl chloride (SOCl₂) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring.

-

A precipitate will form. Collect the crude this compound by vacuum filtration.

-

Wash the solid thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from methanol to obtain a pure, crystalline solid.

-

Dry the final product in a vacuum oven at 60 °C.

-

-

-

Validation and Quality Control

-

Trustworthiness: The integrity of the final product must be confirmed. High-Purity is a non-negotiable requirement for its use in sensitive applications like pharmaceutical synthesis.[14]

-

Analysis:

-

Melting Point: Confirm the melting point is within the expected range of 162-165 °C.[5]

-

Spectroscopy: Use FTIR to confirm the presence of nitrile (C≡N, ~2230 cm⁻¹) and nitro (NO₂, ~1530 and 1350 cm⁻¹) groups and the absence of amide (C=O, ~1680 cm⁻¹) and amine (N-H, ~3200-3400 cm⁻¹) stretches.

-

Chromatography: Employ HPLC or GC to assess purity, which should typically exceed 99% for advanced applications.

-

-

Key Applications in Advanced Synthesis

The utility of this compound stems from its role as a versatile building block.[3]

Caption: Key Application Areas for this compound.

-

Synthesis of Phthalocyanines: This is a primary application. This compound is a key intermediate for synthesizing nitrophthalocyanines and their metal complexes (nitrometallophthalocyanines).[1][4] These macrocyclic compounds are valued for their intense color, and exceptional chemical and thermal stability, making them ideal for use as high-performance pigments, industrial dyes, and agents in photodynamic therapy.[1][4]

-

Pharmaceutical and Agrochemical Intermediates: The reactive nature of the nitro and nitrile groups allows for strategic modifications to build complex heterocyclic structures common in pharmaceutical compounds.[3][14] It serves as a scaffold in drug discovery to create novel chemical entities.[14] Similarly, it is used in the synthesis of pesticides and other agrochemicals.[1][3][7]

-

Advanced Materials Science: Researchers utilize this compound in the development of novel functional materials. Its electronic properties make it a precursor for creating conducting polymers, organic semiconductors, and materials with non-linear optical properties.[1][3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is a hazardous substance and must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes skin and serious eye irritation.[10][15] It may also cause respiratory irritation.[10][15]

-

Precautionary Statements:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][7]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in chemistry, materials science, and medicine. Its well-defined molecular structure and predictable reactivity provide a reliable foundation for complex synthesis. By understanding its properties and employing validated protocols, researchers and developers can effectively leverage this intermediate to create next-generation dyes, life-saving pharmaceuticals, and advanced functional materials.

References

- 1. innospk.com [innospk.com]

- 2. CAS 51762-67-5: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 51762-67-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS No 51762-67-5 this compound 99.5 2,3-Dicyano 1-nitrobenzene C8H3N3O2 [m.nitrobenzenechemical.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound 99 51762-67-5 [sigmaaldrich.com]

- 11. 3 - Nitrophthalonitrile Manufacturer in Anand, Gujarat [prismindustriesltd.com]

- 12. 51762-67-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Application of 3-nitrophthalonitrile_Chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrophthalonitrile: Melting and Boiling Points

This guide provides a comprehensive overview of the melting and boiling points of 3-Nitrophthalonitrile (CAS No. 51762-67-5), a key intermediate in the synthesis of phthalocyanine derivatives, dyes, pigments, and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just data, but also insights into the causality behind experimental observations and the principles of analytical integrity.

Introduction: The Significance of Phase Transitions in this compound

This compound, with the molecular formula C₈H₃N₃O₂, is a crystalline solid at ambient temperature.[1] Its melting and boiling points are critical physicochemical parameters that dictate its purification, processing, and application in various synthetic protocols. A sharp and well-defined melting point is a primary indicator of the purity of a crystalline solid, a crucial factor for reproducible results in subsequent high-stakes applications such as pharmaceutical synthesis. Deviations in these values can signify the presence of impurities, which may arise during its synthesis, a process that often involves the nitration of phthalimide followed by dehydration.[4][5][6] Understanding these phase transitions is paramount for ensuring the quality and reliability of materials synthesized from this versatile precursor.

Physicochemical Data: Melting and Boiling Points

The accurate determination of the melting and boiling points of this compound is essential for its use in research and manufacturing. Below is a summary of reported values from various authoritative sources.

| Parameter | Reported Value (°C) | Source (Reference) |

| Melting Point | 162-165 | Sigma-Aldrich[7][8], Fisher Scientific[9][10], ChemicalBook[5][6] |

| 158.0-165.0 | Thermo Scientific Chemicals[11] | |

| 160-164 | Chem-Impex[12] | |

| 146-148 | Prism Industries Private Limited[1] | |

| 160 | ChemicalBook[13] | |

| Boiling Point | 386.1 (Predicted) | ChemicalBook[5] |

The most frequently cited melting point range for high-purity this compound is 162-165 °C .[7][8][9][10] The variations observed in other sources can be attributed to differences in the purity of the sample and the experimental methodology employed for determination. A broader melting range is typically indicative of the presence of impurities, which disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.[14]

The boiling point is reported as a predicted value of 386.1 °C at standard atmospheric pressure.[5] Experimental determination of the boiling point of such a high-melting solid can be challenging due to potential decomposition at elevated temperatures.

Experimental Determination of the Melting Point: A Self-Validating Protocol

The determination of a melting point is a foundational technique in organic chemistry for assessing purity and identifying compounds. The capillary method, often performed using a digital melting point apparatus, is the standard protocol.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Initial Rapid Heating: A preliminary, rapid heating is conducted to determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Slow Heating for Precision: A fresh sample is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow range (≤ 2 °C) is indicative of a high-purity compound.[14]

The following diagram illustrates the workflow for a robust melting point determination, emphasizing the iterative nature of ensuring accuracy.

Caption: Workflow for Accurate Melting Point Determination.

Factors Influencing the Melting and Boiling Points of this compound

The observed melting and boiling points are a direct consequence of the intermolecular forces at play. For this compound, these include:

-

Dipole-Dipole Interactions: The presence of the highly electronegative nitro (-NO₂) and nitrile (-CN) groups creates significant permanent dipoles in the molecule, leading to strong dipole-dipole attractions between molecules in the crystal lattice. These strong interactions require substantial thermal energy to overcome, resulting in a high melting point.

-

Van der Waals Forces: As with all molecules, London dispersion forces contribute to the intermolecular attractions. The planar aromatic ring allows for efficient packing in the crystal lattice, maximizing these forces.[11]

-

Purity: As previously mentioned, impurities disrupt the regular packing of molecules in the crystal, weakening the overall intermolecular forces and thus lowering the energy required to melt the solid.[7][14] This is why a narrow melting point range is a hallmark of purity.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][12] All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

The melting point of this compound is a critical parameter for its identification and quality control, with a generally accepted range of 162-165 °C for high-purity samples. The predicted boiling point is 386.1 °C. Understanding the principles behind the experimental determination of these values, as well as the molecular factors that influence them, is essential for any researcher or professional working with this important chemical intermediate. Adherence to rigorous experimental protocols ensures the reliability and reproducibility of scientific outcomes.

References

- 1. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 2. nbinno.com [nbinno.com]

- 3. 3 - Nitrophthalonitrile Manufacturer in Anand, Gujarat [prismindustriesltd.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 51762-67-5 [m.chemicalbook.com]

- 6. This compound | 51762-67-5 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. This compound(51762-67-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. sciencing.com [sciencing.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Nitrophthalonitrile

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-nitrophthalonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, spectral interpretation, and the underlying chemical principles that govern the NMR characteristics of this molecule. Our approach is rooted in a synthesis of technical accuracy and field-proven insights to deliver a self-validating and authoritative resource.

Introduction: The Significance of Spectroscopic Characterization

This compound is a key aromatic precursor in the synthesis of various functional materials, including phthalocyanines, which have applications in catalysis, sensing, and photodynamic therapy. A thorough understanding of its molecular structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural features of organic molecules in solution. This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and for monitoring its reactivity in chemical synthesis.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines a robust methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

A standard protocol for preparing a solid organic sample for NMR analysis is as follows:

-

Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an appropriate solvent for this compound, as confirmed by published spectral data[1][2].

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can be applied to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is typically added to the solvent. The chemical shift of TMS is set to 0 ppm[3].

-

Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following is a representative set of parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer, similar to the instrumentation used in the cited literature[1].

Workflow for NMR Data Acquisition:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Table 1: Representative ¹H and ¹³C NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard 1D pulse sequence (e.g., zg30) | Proton-decoupled 1D (e.g., zgpg30) |

| Number of Scans | 16-32 | 1024-4096 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Acquisition Time | 3-4 s | 1-2 s |

| Spectral Width | 12-16 ppm | 200-240 ppm |

| Temperature | 298 K | 298 K |

Analysis of the this compound Molecule

The structure of this compound presents a trisubstituted benzene ring with three distinct proton environments and eight unique carbon environments. The powerful electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups significantly influences the electronic environment of the aromatic ring, leading to a downfield shift of the aromatic protons and carbons.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show three distinct signals in the aromatic region, corresponding to H-4, H-5, and H-6. Based on experimental data, these signals appear in the range of 8.13-8.66 ppm[1]. The significant downfield shift is a direct consequence of the deshielding effect of the electron-withdrawing nitro and cyano substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| H-6 | ~8.6 | Doublet | ~8 (J_H6-H5) |

| H-4 | ~8.4 | Doublet | ~8 (J_H4-H5) |

| H-5 | ~8.2 | Triplet | ~8 (J_H5-H6), ~8 (J_H5-H4) |

Note: The predicted chemical shifts and coupling constants are based on the analysis of the published spectrum and general principles of NMR spectroscopy for substituted aromatic compounds.

The splitting pattern arises from the coupling between adjacent protons (vicinal coupling). H-5 is coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). H-4 and H-6 are each coupled to H-5, leading to doublets.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the six aromatic carbons and the two cyano carbons. The experimental chemical shifts are reported to be in the range of 111.45-149.40 ppm[1].

Table 3: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-3 | ~149 |

| C-5 | ~139 |

| C-4 | ~130 |

| C-6 | ~130 |

| C-1 | ~117 |

| C-2 | ~111 |

| -C≡N | ~115, ~114 |

Note: The predicted chemical shifts are based on the analysis of the published spectrum and general principles of ¹³C NMR spectroscopy.

The carbon directly attached to the nitro group (C-3) is expected to be the most deshielded and appear at the lowest field (highest ppm value) due to the strong electron-withdrawing nature of the nitro group[1]. The carbons of the cyano groups will also have characteristic chemical shifts. The remaining aromatic carbons will have shifts determined by their position relative to the substituents.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The provided analysis and predicted spectral data, grounded in published experimental findings and established spectroscopic principles, offer a reliable framework for the interpretation of these spectra. This guide serves as a valuable resource for scientists and professionals who require a deep and practical understanding of the structural characterization of this important chemical intermediate.

References

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 3-Nitrophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophthalonitrile, a seemingly unassuming aromatic compound, holds a pivotal position in the landscape of modern chemistry. Its unique molecular architecture, featuring vicinal cyano groups and a nitro substituent, renders it an exceptionally versatile precursor for the synthesis of a myriad of complex molecules. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis. We delve into the foundational multi-step methodologies, offering detailed, field-proven experimental protocols. A comparative analysis of synthetic strategies, supported by quantitative data, is presented to inform experimental design. Furthermore, this guide elucidates the mechanistic underpinnings of the key chemical transformations, providing a deeper understanding of the causality behind experimental choices.

Introduction: The Significance of this compound

This compound (CAS 51762-67-5) is a critical intermediate in the synthesis of non-peripherally substituted phthalocyanines.[1] These macrocyclic compounds exhibit unique electronic and photophysical properties, making them highly valuable in materials science for applications such as dyes, pigments, and advanced coatings.[2] The electron-withdrawing nature of the nitro group in this compound activates the adjacent nitrile groups, facilitating the crucial cyclotetramerization reaction that forms the phthalocyanine core.[1]

Beyond the realm of materials science, this compound serves as a versatile building block in medicinal chemistry and drug development.[3] Its reactive sites allow for strategic molecular modifications, enabling the construction of complex heterocyclic structures that are often the cornerstones of novel therapeutic agents.[3] The ability to reliably synthesize high-purity this compound is therefore a critical enabler for innovation in both academic research and the pharmaceutical industry.

A Journey Through Time: The Historical Development of this compound Synthesis

The synthesis of this compound did not emerge from a single, isolated discovery but rather evolved from established principles of aromatic chemistry and nitrile synthesis. The journey to an efficient and reliable synthesis has been marked by a transition from early, often lower-yielding methods to more refined, high-yield protocols.

The oldest reported synthesis is described in a patent for a one-pot, multi-step process starting from 3-nitrophthalic anhydride.[2] This early approach involved the conversion of the anhydride to the corresponding diamide, followed by dehydration using phosphorous oxychloride.[2]

Later developments led to a more controlled, stepwise method, which often provides higher yields and purity. A significant contribution to the field was the work of R.D. George and A.W. Snow, who in 1995 described an efficient, multi-step synthesis that has become a foundational method. This approach, detailed in the subsequent sections, proceeds via the nitration of phthalimide, followed by amidation and subsequent dehydration.

A notable alternative, detailed in a Chinese patent, involves the reaction of 3-nitrophthalic acid with urea to form 3-nitrophthalimide, which is then converted to the diamide and subsequently dehydrated using thionyl chloride.[4]

These historical developments highlight a continuous drive towards improving efficiency, yield, and safety in the production of this vital chemical intermediate.

Core Synthetic Strategies: A Detailed Examination

Two primary, well-established routes for the synthesis of this compound have emerged as the most reliable and widely practiced. The choice between these methods often depends on the availability of starting materials, desired scale of production, and specific laboratory capabilities.

Multi-Step Synthesis from Phthalimide

This robust, stepwise synthesis is a frequently cited and reliable method for producing high-purity this compound. The overall workflow involves three key transformations: nitration of the phthalimide ring, conversion of the resulting 3-nitrophthalimide to 3-nitrophthalamide, and finally, dehydration to the desired dinitrile.

Diagram of the Synthetic Workflow from Phthalimide:

Caption: Synthetic pathway from Phthalimide to this compound.

Step-by-Step Experimental Protocol:

-

Nitration of Phthalimide to 3-Nitrophthalimide:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add phthalimide to a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the 3-nitrophthalimide.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

-

Conversion of 3-Nitrophthalimide to 3-Nitrophthalamide:

-

Suspend the 3-nitrophthalimide in aqueous ammonia.

-

Stir the mixture at room temperature for an extended period (e.g., overnight) to facilitate the ring-opening amidation.

-

The 3-nitrophthalamide will precipitate from the solution.

-

Filter the solid, wash with cold water, and dry.

-

-

Dehydration of 3-Nitrophthalamide to this compound:

-

In a flask under an inert atmosphere, suspend the 3-nitrophthalamide in anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise, maintaining a low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into ice water to precipitate the crude this compound.

-

Filter the solid, wash extensively with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Synthesis from 3-Nitrophthalic Acid or Anhydride

This route offers a more direct pathway, starting from the readily available 3-nitrophthalic acid or its anhydride. The core of this method involves the formation of the diamide followed by dehydration.

Diagram of the Synthetic Workflow from 3-Nitrophthalic Acid/Anhydride:

Caption: Synthetic pathway from 3-Nitrophthalic Acid/Anhydride.

Step-by-Step Experimental Protocol:

-

Formation of 3-Nitrophthalamide from 3-Nitrophthalic Anhydride:

-

React 3-nitrophthalic anhydride with an excess of aqueous ammonia or by heating with urea.

-

The reaction with aqueous ammonia is typically carried out at room temperature with stirring.

-

The reaction with urea often requires heating in a suitable solvent.

-

The resulting 3-nitrophthalamide precipitates and can be isolated by filtration.

-

-

Dehydration of 3-Nitrophthalamide to this compound:

-

This step is analogous to the final step in the phthalimide route.

-

The dehydration can be effectively achieved using either thionyl chloride (SOCl₂) in a solvent like DMF or phosphorous oxychloride (POCl₃), sometimes with a base or in a high-boiling solvent.

-

The reaction mixture is worked up by pouring it into ice water to precipitate the product.

-

The crude this compound is then purified by filtration, washing, and recrystallization.

-

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is a critical decision for any researcher. This section provides a comparative overview of the two primary methods to aid in this selection process.

| Parameter | Synthesis from Phthalimide | Synthesis from 3-Nitrophthalic Acid/Anhydride |

| Starting Material Availability | Phthalimide is a common and relatively inexpensive starting material. | 3-Nitrophthalic acid and its anhydride are also commercially available but may be more expensive. |

| Number of Steps | Typically a three-step process. | Can be a two-step process. |

| Overall Yield | Generally provides good to excellent yields, often reported to be over 80% for the stepwise method.[2] | Yields can be variable depending on the specific reagents and conditions used for amidation and dehydration. |

| Purity of Final Product | The stepwise nature of this route often allows for easier purification of intermediates, leading to a high-purity final product. | One-pot procedures from the anhydride can sometimes lead to more byproducts, requiring more rigorous purification. |

| Scalability | The stepwise process is generally amenable to scaling up. | Can also be scaled, but one-pot reactions may present more challenges in heat and mass transfer at larger scales. |

| Safety Considerations | Involves the use of strong acids (nitric and sulfuric) and corrosive reagents like thionyl chloride. | Also utilizes corrosive dehydrating agents such as thionyl chloride or phosphorous oxychloride. |

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and ensuring the safety of the synthetic procedures.

The Dehydration of 3-Nitrophthalamide

The conversion of the primary amide groups of 3-nitrophthalamide to nitrile functionalities is the crucial final step in both major synthetic routes. This transformation is typically achieved using strong dehydrating agents like thionyl chloride (SOCl₂) or phosphorous oxychloride (POCl₃).

Mechanism with Thionyl Chloride (SOCl₂):

The reaction proceeds through the initial activation of the amide's carbonyl oxygen by the electrophilic sulfur atom of thionyl chloride.[5][6] This is followed by a series of steps involving proton transfers and eliminations, ultimately leading to the formation of the nitrile, sulfur dioxide, and hydrochloric acid.

Mechanism with Phosphorous Oxychloride (POCl₃):

The mechanism with POCl₃ is analogous to that with SOCl₂.[1][6] The carbonyl oxygen of the amide attacks the electrophilic phosphorus atom, leading to the formation of a reactive intermediate. Subsequent elimination steps, often facilitated by a base or solvent, result in the formation of the nitrile and inorganic byproducts.[6][7]

Understanding these mechanisms allows the researcher to appreciate the importance of anhydrous conditions to prevent the hydrolysis of the dehydrating agents and the need for careful temperature control to manage the exothermic nature of these reactions.

Conclusion: A Foundation for Future Innovation

The synthesis of this compound, from its early developments to the refined protocols of today, represents a significant achievement in organic chemistry. The methodologies detailed in this guide provide a robust foundation for researchers and drug development professionals to access this key intermediate. A thorough understanding of the historical context, the practicalities of the experimental procedures, and the underlying reaction mechanisms empowers scientists to not only replicate these syntheses but also to innovate and adapt them for the creation of novel and impactful molecules. The continued availability of high-purity this compound will undoubtedly fuel further advancements in materials science and the development of next-generation therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN102557988B - The preparation method of 4-nitrophthalonitrile - Google Patents [patents.google.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 7. Amide to Nitrile Mechanism - POCl3 [commonorganicchemistry.com]

fundamental reactivity of the nitrile groups in 3-Nitrophthalonitrile

An In-Depth Technical Guide to the Fundamental Reactivity of 3-Nitrophthalonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (3-NPN), a seemingly unassuming crystalline solid, is a cornerstone molecule in the synthesis of advanced materials, particularly non-peripherally substituted phthalocyanines. Its unique architecture, featuring a benzene ring functionalized with two ortho-dinitrile groups and a nitro group, creates a fascinating interplay of electronic effects that dictates its reactivity. The powerful electron-withdrawing nature of both the nitrile and nitro moieties renders the molecule highly electrophilic at multiple sites. This guide provides a comprehensive exploration of the fundamental reactivity of this compound, focusing on the transformations of its nitrile groups and the susceptibility of its aromatic core to nucleophilic attack. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and offer insights into how its structural nuances can be leveraged for the rational design of complex functional molecules.

Molecular Architecture and Electronic Profile

This compound (C₈H₃N₃O₂) is characterized by a 1,2-dicyano-3-nitrobenzene structure. The intrinsic electrophilicity of the nitrile carbon is significantly amplified by the potent inductive and resonance electron-withdrawing effects of the adjacent nitro group.[1] This electronic synergy has two primary consequences that are central to its chemical behavior:

-

Activation of the Nitrile Groups: The carbons of the nitrile groups (C≡N) become highly susceptible to nucleophilic attack. This activation is the driving force behind its most prominent application: the template-driven cyclotetramerization to form phthalocyanine macrocycles.[2]

-

Activation of the Aromatic Ring: The entire aromatic system is rendered electron-deficient, priming it for nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ortho (C4) and para (C6) positions towards nucleophilic attack.

This dual reactivity makes 3-NPN a versatile building block for creating complex, functional materials for use in organic electronics, high-performance polymers, and chemosensors.[1]

Core Reactivity of the Nitrile Functions

The twin nitrile groups are the primary locus of reactivity in many synthetic applications of 3-NPN. Their transformations range from simple nucleophilic additions to the cornerstone cyclotetramerization reaction.

Nucleophilic Addition and Reduction

Like all nitriles, the electrophilic carbon atom is receptive to attack by a wide array of nucleophiles, including hydrides, organometallics, and water.[3][4][5]

-

Reduction to Primary Amines: The nitrile groups can be exhaustively reduced to their corresponding primary amines. This transformation is typically achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][4][6][7][8][9] The resulting aminomethyl groups can serve as new points for further molecular elaboration. When using catalytic hydrogenation, the formation of secondary and tertiary amine by-products can be a challenge, which is often mitigated by the addition of ammonia to the reaction mixture.[8]

-

Conversion to Ketones: The addition of Grignard or organolithium reagents provides a robust method for carbon-carbon bond formation. The reaction proceeds through an intermediate imine salt, which upon acidic workup, hydrolyzes to yield a ketone.[3][4][5][7][9] This allows for the introduction of diverse organic fragments onto the phthalonitrile framework.

-

Hydrolysis to Carboxylic Acids: Under harsh acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids.[3][5][7][9] This reaction proceeds via an amide intermediate. While not a primary synthetic route for 3-NPN, it is a potential side reaction that researchers should be aware of, particularly during aqueous workups under non-neutral pH.

Diagram 1: General Nucleophilic Addition to the Nitrile Group

Caption: General reaction pathway for nucleophilic addition to a nitrile group.

Cyclotetramerization: The Gateway to Phthalocyanines

The signature reaction of this compound is its condensation to form tetranitrophthalocyanines. The electron-withdrawing nitro group is crucial, as it activates the nitrile functionalities, thereby facilitating the cyclotetramerization process.[2] This reaction involves the assembly of four 3-NPN units around a central metal ion or template, creating a highly stable, 18-π electron aromatic macrocycle.

A critical outcome of using 3-NPN is the formation of non-peripherally substituted phthalocyanines (1,8,15,22-tetranitrophthalocyanine). This contrasts with its isomer, 4-nitrophthalonitrile, which yields peripherally substituted products (2,9,16,23-tetranitrophthalocyanine).[2] This seemingly subtle positional difference dramatically alters the electronic structure, solubility, and photophysical properties of the resulting macrocycle, making the choice of precursor a key strategic decision in materials design.[2]

Diagram 2: Synthesis of Non-Peripheral Metallophthalocyanine

Caption: Cyclotetramerization of 3-NPN to a metallophthalocyanine.

Reactivity of the Aromatic Core: Nucleophilic Aromatic Substitution (SNAr)

The combined electron-withdrawing power of the nitro and dinitrile groups heavily depletes the electron density of the benzene ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr).[10][11][12] This reaction provides a powerful tool for introducing new functionalities onto the aromatic core prior to cyclotetramerization, allowing for the synthesis of tailor-made phthalocyanine precursors.

The nitro group at position 3 activates the carbons at the C4 and C6 positions for nucleophilic attack. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of a leaving group. While the nitro group itself can sometimes be displaced, it is more common for it to activate a leaving group (like a halogen) at an adjacent position.[13][14] In reactions with 3,5-dinitrophthalonitrile, for instance, nucleophiles like piperidine can displace one or both nitro groups.[10]

Common nucleophiles for these transformations include:

-

Alkoxides and Phenoxides: To form ether linkages.

-

Thiols: To form thioether linkages.

-

Amines: To form amino-substituted derivatives.[10]

The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as DMF, DMSO, and DMAc are preferred because they effectively solvate the cation of the nucleophilic salt, enhancing the reactivity of the anionic nucleophile.[15]

Diagram 3: Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: A generalized experimental workflow for SNAr on a nitrophthalonitrile.

Experimental Protocols: Self-Validating Methodologies

The following protocols are adapted from established, high-yield syntheses and serve as a reliable starting point for researchers. Each step is designed to ensure reproducibility and high purity of the final product.

Protocol 1: Synthesis of 1,8,15,22-Tetranitro-Zinc(II)-Phthalocyanine

This protocol is adapted from a high-yield synthesis of a tetranitro-metallophthalocyanine and illustrates the core cyclotetramerization process.[2]

Materials:

-

This compound

-

Zinc(II) acetate

-

Dimethylaminoethanol (DMAE) or Nitrobenzene

-

Ammonium molybdate (catalyst)

-

Methanol, Toluene

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine this compound (10 mmol), zinc(II) acetate (2.6 mmol), and a catalytic amount of ammonium molybdate (0.01 mmol).

-

Solvent Addition: Add 15 mL of a high-boiling point solvent like nitrobenzene or DMAE to the flask.

-

Reaction: Heat the mixture to 185-200°C under a slow stream of nitrogen and stir vigorously for 4-6 hours. The reaction mixture will turn a deep green or blue color.

-

Isolation: Cool the reaction to room temperature. Dilute the mixture with 80 mL of toluene or methanol to precipitate the crude product.

-

Purification: Collect the solid precipitate by centrifugation or vacuum filtration. Sequentially wash the solid with toluene, water, methanol, and ethyl acetate to remove unreacted starting materials and solvent residues.

-

Drying: Dry the resulting dark green solid under vacuum to yield the final product.

Protocol 2: Nucleophilic Aromatic Substitution with a Phenolic Nucleophile

This protocol is based on a general method for the SNAr of phenols onto a nitrophthalonitrile core.[15]

Materials:

-

This compound (or a halogenated analogue for higher reactivity)

-

4-tert-Butylphenol (example nucleophile)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 5% HCl (aq), Brine

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol) and anhydrous DMF (40 mL).

-

Base and Nucleophile Addition: Add anhydrous potassium carbonate (15 mmol) followed by 4-tert-butylphenol (10 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold 5% HCl (aq) to neutralize the excess base and precipitate the product.

-

Extraction: Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization from ethanol to yield the pure substituted phthalonitrile.

Summary and Outlook

The reactivity of this compound is a study in electrophilicity. The strategic placement of nitro and dinitrile groups creates a molecule with two primary reactive fronts: the nitrile groups, which readily undergo nucleophilic addition and cyclotetramerization, and the aromatic ring, which is highly activated for nucleophilic substitution. This dual reactivity has cemented its role as an indispensable precursor in materials science. By understanding and controlling these fundamental reaction pathways, researchers can precisely engineer the architecture and electronic properties of phthalocyanines and other polymers, paving the way for next-generation dyes, catalysts, and electronic components.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ck12.org [ck12.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Nitrophthalonitrile

Abstract: 3-Nitrophthalonitrile (CAS: 51762-67-5) is a pivotal chemical intermediate, distinguished by its unique electronic architecture and versatile reactivity.[1][2] This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic characteristics, grounded in its molecular structure. We will explore the profound influence of its electron-withdrawing substituents—two adjacent cyano groups and a nitro group—which render the aromatic ring exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. Key reaction pathways, including nucleophilic aromatic substitution (SNAr) and cyclotetramerization for the synthesis of non-peripherally substituted phthalocyanines, are discussed in detail. This document serves as a technical resource for researchers, chemists, and material scientists engaged in the synthesis of advanced materials, dyes, pigments, and pharmaceutical compounds.[1][3]

Molecular Structure and Electronic Landscape

This compound is an aromatic compound with the molecular formula C₈H₃N₃O₂.[4][5] Its structure is characterized by a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 2, and a nitro (-NO₂) group at position 3.

The confluence of these three potent electron-withdrawing groups dictates the molecule's reactivity. Both the cyano and nitro groups exert strong negative inductive (-I) and resonance (-R) effects, which synergistically delocalize electron density away from the benzene ring. This creates a highly electron-deficient, or electrophilic, aromatic system, which is the cornerstone of its chemical behavior.[6][7] Computational studies using Density Functional Theory (DFT) have corroborated this electronic structure, identifying the regions of highest and lowest electron density and predicting the molecule's reactivity parameters.[8][9]

The C1 carbon, due to the influence of the electron-withdrawing nitro group, exhibits the highest chemical shift in ¹³C-NMR analysis, indicating its significant electron deficiency.[8] This pronounced electrophilicity is the primary driver for the molecule's susceptibility to nucleophilic attack.

Identification of Reactive Sites

The electronic distribution in this compound defines its key reactive centers:

-

Primary Electrophilic Sites: The carbon atoms of the aromatic ring are the most significant electrophilic centers. The positions activated by the electron-withdrawing groups are highly susceptible to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is therefore a predominant reaction pathway.[10][11]

-

Secondary Electrophilic Sites: The carbon atoms of the two cyano groups are also electrophilic. This characteristic is fundamental to the cyclotetramerization reaction, where nucleophilic attack on these carbons initiates the formation of the phthalocyanine macrocycle.[6][7]

-

Nucleophilic Sites: The nitrogen atoms of the cyano groups and the oxygen atoms of the nitro group possess lone pairs of electrons. While they can act as nucleophilic centers, their reactivity in this capacity is significantly less pronounced compared to the electrophilicity of the aromatic ring.

Caption: Reactive sites in this compound.

Key Reactions and Mechanistic Insights

The pronounced electrophilic character of this compound governs its primary reaction pathways, making it a versatile precursor for a range of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electrophilic carbon on the aromatic ring, leading to the substitution of a leaving group. The nitro group at the C3 position is a powerful activating group for SNAr and can itself be displaced by strong nucleophiles.

This reaction is instrumental in synthesizing a wide variety of substituted phthalonitrile derivatives. Common nucleophiles include alkoxides, phenoxides, thiols, and amines.[12][13] These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvate the cation of the nucleophilic salt, enhancing the nucleophile's reactivity.[14]

Generalized SNAr Mechanism:

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks one of the electron-deficient carbons of the aromatic ring (e.g., C3 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity is restored by the elimination of the leaving group, which is often the nitro group.

Caption: Generalized workflow for SNAr on this compound.

Representative SNAr Data

| Nucleophile | Base | Solvent | Temperature (°C) | Product Type |

| Alcohols (ROH) | Basic Catalyst (e.g., NaH) | DMF | ≤ 25 | 3-Alkoxyphthalonitrile[13] |

| Phenols (ArOH) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 50-120 | 3-Aryloxyphthalonitrile[14] |

| Thiols (RSH) | K₂CO₃ | DMF | 50-80 | 3-Alkylthiophthalonitrile[14] |

| Amines (R₂NH) | K₂CO₃ | DMF | Room Temp - 100 | 3-Aminophthalonitrile[12] |

Experimental Protocol: Synthesis of a 3-Alkoxyphthalonitrile (Adapted from established methodologies for nitrophthalonitriles)[13]

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, disperse a basic catalyst (e.g., sodium hydride, 1.1 eq) in anhydrous aprotic polar solvent (e.g., DMF).

-

Nucleophile Preparation: Cool the suspension to 0-5°C in an ice bath. Slowly add the desired alcohol (1.0 eq) to the mixture. Stir for 30 minutes at this temperature to form the alkoxide nucleophile.

-

Reaction: While maintaining the temperature below 25°C, add this compound (1.0 eq) portion-wise to the reaction mixture.

-

Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Cyclotetramerization to Phthalocyanines

The most prominent application of this compound is its use as a precursor for the synthesis of phthalocyanines (Pcs).[1][8] Phthalocyanines are large, aromatic macrocyclic compounds with extensive applications as dyes, pigments, chemical sensors, and in photodynamic therapy.[8][15]

The synthesis involves the template-driven cyclotetramerization of four phthalonitrile units around a central metal ion. The electron-withdrawing nitro groups activate the nitrile functionalities, facilitating the condensation reaction.[6]

A critical outcome of using this compound is the formation of non-peripherally substituted 1,8,15,22-tetranitrophthalocyanines. This contrasts with its isomer, 4-nitrophthalonitrile, which yields peripherally substituted 2,9,16,23-isomers.[6] This positional difference significantly impacts the electronic structure, solubility, and photophysical properties of the resulting phthalocyanine.[6]

Caption: Workflow for synthesizing phthalocyanines from this compound.

Experimental Protocol: Synthesis of Cobalt (II) Tetranitrophthalocyanine (Adapted from a general procedure)[16]

-

Setup: To a reaction vessel containing nitrobenzene (15 mL), add 3-nitrophthalic anhydride (10 mmol), urea (50 mmol), a cobalt salt (e.g., CoCl₂, 2.6 mmol), and a catalytic amount of ammonium molybdate (0.01 mmol). Note: this compound can be used directly, adjusting stoichiometry accordingly.

-

Reaction: Stir the mixture under a nitrogen atmosphere and heat to 185°C for 4 hours.

-

Isolation: Cool the reaction mixture to room temperature and dilute with toluene (80 mL) to precipitate the product.

-

Purification: Collect the dark green precipitate by centrifugation or filtration. Sequentially wash the solid with toluene, water, and methanol/ether mixtures to remove impurities.

-

Drying: Dry the purified solid to yield the cobalt tetranitrophthalocyanine product. The nitro groups can subsequently be reduced to amino groups to create tetraaminophthalocyanine, a versatile intermediate for further functionalization.[16]

Conclusion

The reactivity of this compound is unequivocally dominated by the electrophilic nature of its aromatic ring system, a direct consequence of the powerful electron-withdrawing effects of its nitro and dinitrile substituents. This inherent electrophilicity makes it an ideal substrate for nucleophilic aromatic substitution, enabling the synthesis of a diverse array of functionalized phthalonitrile derivatives. Furthermore, its role as a precursor in the formation of non-peripherally substituted phthalocyanines highlights its importance in the field of materials science. A thorough understanding of its electrophilic and nucleophilic sites is crucial for designing rational synthetic pathways to novel functional materials with tailored electronic and optical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 51762-67-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. International Journal of Computational and Experimental Science and Engineering » Submission » The Investigation of the Structural Properties of this compound Using Spectroscopic and Quantum Chemical Computational Methods [dergipark.org.tr]

- 10. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Application of 3-nitrophthalonitrile_Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. innospk.com [innospk.com]

- 16. derpharmachemica.com [derpharmachemica.com]

thermal stability and decomposition of 3-Nitrophthalonitrile

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Nitrophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of high-performance materials and pharmaceuticals.[1][2] Its molecular architecture, featuring both nitro and nitrile functionalities on an aromatic ring, suggests a significant potential for energetic decomposition upon thermal stress. A thorough understanding of its thermal stability, decomposition kinetics, and gaseous byproducts is paramount for ensuring safe handling, processing, and storage, as well as for optimizing synthetic routes. This guide presents a comprehensive framework for the systematic evaluation of the thermal hazards associated with this compound. It outlines the theoretical underpinnings of its decomposition and provides detailed, field-proven experimental protocols for its characterization using a suite of thermo-analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Furthermore, it details the application of hyphenated techniques, such as TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), for the definitive identification of decomposition products.

Introduction to this compound and its Thermal Hazard Potential

This compound (C₈H₃N₃O₂) is a crystalline solid at ambient temperature, with a melting point in the range of 162-165 °C.[3] Its utility as a precursor for phthalocyanine dyes and pigments, and in the pharmaceutical industry, is well-established.[1] The presence of the nitro group (a known explosophore) and two cyano groups on a benzene ring confers a high energy density to the molecule. This chemical structure is indicative of a propensity for rapid, exothermic decomposition when subjected to elevated temperatures, mechanical shock, or friction. The thermal decomposition of such nitroaromatic compounds can be complex, often proceeding through autocatalytic pathways, leading to a rapid acceleration of the reaction rate and a potential for thermal runaway.[4][5]

A comprehensive thermal hazard assessment is therefore not merely a regulatory formality but a critical scientific necessity. It informs risk assessments, dictates the design of inherently safer processes, and provides the necessary data for the development of emergency relief systems. This guide provides the scientific and methodological foundation for conducting such an assessment.

Theoretical Considerations for the Decomposition of this compound

While specific experimental data for this compound is not extensively available in public literature, its decomposition pathways can be predicted based on the well-documented behavior of analogous nitroaromatic and nitrile compounds. The decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in nitroaromatic compounds.[6] This initial step generates highly reactive radical species that can trigger a cascade of secondary reactions.

Potential decomposition products can be inferred from studies on related materials like phthalonitrile polymers and other nitroaromatic compounds.[7] These are expected to include:

-

Nitrogen oxides (NOx): Primarily from the decomposition of the nitro group.

-

Hydrogen cyanide (HCN): A highly toxic gas resulting from the fragmentation of the nitrile groups and the aromatic ring.[7]

-

Carbon monoxide (CO) and Carbon dioxide (CO₂): Products of oxidation and fragmentation of the benzene ring.[7]

-

Ammonia (NH₃): Can be formed in the decomposition of phthalonitrile-based materials.[7]

-

Water (H₂O): A common byproduct of organic decomposition.[7]

The presence of multiple reactive functional groups suggests that the decomposition may proceed through a complex network of parallel and competing reactions, the prevalence of which will be highly dependent on factors such as temperature, heating rate, and the degree of confinement.

A Systematic Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a thorough characterization of the thermal stability and decomposition of this compound. Each technique provides a unique and complementary piece of the puzzle. The following workflow represents a best-practice approach to this analytical challenge.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for the initial screening of thermal hazards.[8] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, decomposition onsets, and the energy released during decomposition.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible (e.g., gold-plated stainless steel) to suppress volatilization.[9] Hermetically seal the crucible.

-

Experimental Conditions:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample from ambient temperature to a temperature beyond the completion of decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min for initial screening.

-

To obtain kinetic data, perform additional runs at different heating rates (e.g., 2, 5, 15, and 20 °C/min).[10]

-

-

Data Analysis:

-

Determine the melting point from the peak of the endotherm.

-

Determine the extrapolated onset temperature (T_onset) of the decomposition exotherm.

-

Integrate the area of the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_d).

-

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the mass loss of a material as a function of temperature.[11] It is invaluable for determining the temperature ranges of decomposition and for identifying multi-step degradation processes.

Protocol:

-

Instrument Calibration: Calibrate the TGA for mass and temperature.

-

Sample Preparation: Place 5-10 mg of this compound into an open ceramic crucible.

-

Experimental Conditions:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample from ambient temperature to a final temperature where no further mass loss occurs (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature.

-

Determine the onset and end temperatures of each decomposition step.

-

Calculate the percentage of mass lost at each stage.

-

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

Hyphenating a TGA with a mass spectrometer or an FTIR spectrometer allows for the real-time identification of the gaseous products evolved during decomposition.[12][13][14]

Protocol:

-

System Setup: Couple the outlet of the TGA furnace to the inlet of the MS or FTIR gas cell via a heated transfer line (typically maintained at >200 °C to prevent condensation).[15]

-

TGA Experiment: Perform a TGA experiment as described in section 4.2.

-

Spectra Acquisition: Concurrently with the TGA run, continuously acquire mass spectra or infrared spectra of the evolved gases.

-

Data Analysis:

-

TGA-MS: Correlate specific mass loss events in the TGA curve with the appearance of particular mass-to-charge ratios (m/z) in the mass spectra to identify the evolved species.

-

TGA-FTIR: Correlate mass loss events with the appearance of characteristic absorption bands in the IR spectra to identify the functional groups of the evolved gases.[16]

-

Accelerating Rate Calorimetry (ARC)

The ARC is considered the gold standard for assessing thermal runaway potential under adiabatic conditions, which simulates a worst-case scenario in a large-scale reactor.[17][18][19]

Protocol:

-

Sample Preparation: Load a known mass of this compound (typically 1-5 g) into a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

Experimental Setup: Place the bomb in the ARC calorimeter. The system will operate in a "Heat-Wait-Search" mode.

-

Heat-Wait-Search Cycle:

-

Heat: The sample is heated in small temperature steps (e.g., 5 °C).

-

Wait: The system holds the temperature to allow the sample to reach thermal equilibrium.

-

Search: The system monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters will match the temperature of the sample, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating decomposition.

-

Plot temperature and pressure versus time to visualize the runaway reaction.

-

Calculate critical safety parameters such as the Time-to-Maximum-Rate (TMR) and the adiabatic temperature rise (ΔT_ad).

-

Data Presentation and Interpretation

The quantitative data obtained from these analyses should be systematically tabulated to provide a clear overview of the thermal hazard profile of this compound.

Table 1: Summary of Thermal Stability Data for this compound (Illustrative Template)

| Parameter | Method | Value | Units |

| Melting Point (T_m) | DSC | °C | |

| Onset of Decomposition (T_onset) | DSC (10 °C/min) | °C | |

| Enthalpy of Decomposition (ΔH_d) | DSC | J/g | |

| Decomposition Range | TGA (10 °C/min) | °C | |

| Mass Loss (Total) | TGA | % | |

| Onset of Self-Heating | ARC | °C | |

| Time to Maximum Rate (TMR) from Onset | ARC | min | |

| Adiabatic Temperature Rise (ΔT_ad) | ARC | °C | |

| Maximum Pressure | ARC | bar | |

| Activation Energy (E_a) | DSC (Multiple Rates) | kJ/mol |

Conclusion and Recommendations

The systematic application of the thermo-analytical techniques outlined in this guide will yield a comprehensive understanding of the thermal stability and decomposition hazards of this compound. This data is indispensable for the development of robust safety protocols, the design of safe chemical processes, and the establishment of appropriate storage and handling conditions. Given its chemical structure, it is imperative that this compound be treated as a potentially energetic material until comprehensive experimental data proves otherwise. The protocols described herein provide a clear and scientifically rigorous path to obtaining this critical information.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. International Journal of Computational and Experimental Science and Engineering » Submission » The Investigation of the Structural Properties of this compound Using Spectroscopic and Quantum Chemical Computational Methods [dergipark.org.tr]